molecular formula C15H13ClF3N3 B1603422 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 647863-01-2

7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Cat. No. B1603422
CAS RN: 647863-01-2
M. Wt: 327.73 g/mol
InChI Key: YREWJHWRHYBMPE-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a chemical compound that has been used in scientific research for various purposes. This compound is a member of the pyrido[3,4-D]pyrimidine family and has a unique structure that makes it an interesting subject for scientific investigation.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A cornerstone in the application of this compound lies in the development of synthesis methods for its derivatives, including various substituted tricyclic compounds and tetrahydropyrido annulated derivatives. These methods often involve reactions with different reagents to yield compounds with potential for further evaluation in biological activities (Chen & Liu, 2019).
  • Characterization and Crystal Structure : Detailed structural characterization, including crystal structure analysis, is vital for understanding the properties of these compounds. For instance, studies have been conducted to analyze the molecular geometry, conformations, and supramolecular assemblies in fused tetracyclic derivatives related to pyrimido[5,4-f]azepine (Quintero et al., 2016).

Biological Activity

  • Antimicrobial and Antifungal Activities : Research has demonstrated the antimicrobial and antifungal potential of derivatives synthesized from the base compound. These activities are significant in the search for new therapeutic agents against various bacterial and fungal strains (Mittal, Sarode, & Vidyasagar, 2011).
  • Antitumor Activity : Some derivatives have been evaluated for their antitumor activities, showing significant effects against certain cancer cell lines. This highlights the compound's potential in contributing to the development of new cancer treatments (Grivsky et al., 1980).

Advanced Materials

  • Hydrogen Bonding and Molecular Solids : The compound and its derivatives play a role in forming molecular solids with unique properties through strong hydrogen bonds and weak intermolecular interactions. These materials have potential applications in various fields, including electronics and photonics (Wang et al., 2014).

Conformational Studies

  • Molecular Conformations and Assemblies : Studies on different conformations and supramolecular assemblies provide insights into the structural preferences of these compounds, which is crucial for understanding their reactivity and interactions with biological targets (Quintero et al., 2016).

properties

IUPAC Name

7-benzyl-4-chloro-2-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3/c16-13-11-6-7-22(8-10-4-2-1-3-5-10)9-12(11)20-14(21-13)15(17,18)19/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREWJHWRHYBMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC(=N2)C(F)(F)F)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594031
Record name 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

647863-01-2
Record name 4-Chloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647863-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 29.6-g (95.7 mmol) of 7-(phenylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol (prepared essentially as described in Example 1, Step A) and 53 mL of phenylphosphonic dichloride in a 250-mL round bottom flask was heated at 150° C. After 2 h, the reaction was judged to be complete by TLC analysis. The mixture was cooled to ambient temperature and poured onto 400 g of ice, transferring with ˜500 mL of ethyl acetate. The aqueous layer was neutralized with solid sodium bicarbonate and the layers separated. The aqueous layer was extracted with two portions of ethyl acetate. The combined organics were washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate and concentrated to give a brown solid. The solid was boiled in 2 L of hexane with charcoal, filtered, and concentrated in vacuo to give 23.9 g (76%) of the title compound as a yellow solid. LC-MS 328.3 (M+1).
[Compound]
Name
29.6-g
Quantity
95.7 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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53 mL
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reactant
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ice
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400 g
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2 L
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500 mL
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solvent
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Yield
76%

Synthesis routes and methods III

Procedure details

A mixture of 29.6 g (95.7 mmol) of 7-(phenylmethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol and 53 mL of phenylphosphonic dichloride in a 250-mL round bottom flask was heated at 150° C. After 2 h, the mixture was cooled to ambient temperature and poured onto 400 g of ice, transferring with about 500 mL of ethyl acetate. The aqueous layer was neutralized with solid sodium bicarbonate and the layers separated. The aqueous layer was extracted with two portions of ethyl acetate. The combined organics were washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate and concentrated to give a brown solid. The solid was boiled in 2 L of hexane with charcoal, filtered, and concentrated in vacuo to give the title compound as a yellow solid. LC-MS 328.3 (M+1).
Quantity
53 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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reactant
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2 L
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Quantity
500 mL
Type
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

A mixture of 29.6 g (95.7 mmol) of 7-benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol (prepared essentially as described in Step A, above) and 53 mL of phenylphosphonic dichloride in a 250-mL round bottom flask was heated at 150° C. After 2 h, the reaction was judged to be complete by TLC analysis. The mixture was cooled to ambient temperature and poured onto 400 g of ice, transferring with about 500 mL of ethyl acetate. The aqueous layer was neutralized with solid sodium bicarbonate and the layers separated. The aqueous layer was extracted with two portions of ethyl acetate. The combined organics were washed sequentially with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate and concentrated to give a brown solid. The solid was boiled in 2 L of hexane with charcoal, filtered, and concentrated in vacuo to give the title compound as a yellow solid. LC-MS 328 (M+1).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
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reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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2 L
Type
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500 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
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7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Reactant of Route 3
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7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Reactant of Route 4
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7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Reactant of Route 5
7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Reactant of Route 6
7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

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